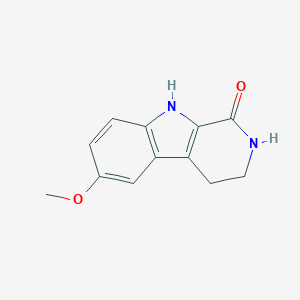

6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one

Description

6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one is a natural product found in Boronia pinnata with data available.

Properties

IUPAC Name |

6-methoxy-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-16-7-2-3-10-9(6-7)8-4-5-13-12(15)11(8)14-10/h2-3,6,14H,4-5H2,1H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWARHDUWOJUADN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC3=C2CCNC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70170825 |

Source

|

| Record name | 2,3,4,9-Tetrahydro-6-methoxy-1H-pyrido(3,4-b)indol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17952-87-3 |

Source

|

| Record name | 2,3,4,9-Tetrahydro-6-methoxy-1H-pyrido[3,4-b]indol-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17952-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,9-Tetrahydro-6-methoxy-1H-pyrido(3,4-b)indol-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017952873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4,9-Tetrahydro-6-methoxy-1H-pyrido(3,4-b)indol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,9-tetrahydro-6-methoxy-1H-pyrido[3,4-b]indol-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.058 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one, a key heterocyclic scaffold in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development. It delves into the core chemical principles, reaction mechanisms, and detailed experimental protocols for the synthesis of this target molecule. Emphasis is placed on two primary and strategic approaches: the Bischler-Napieralski reaction and the Pictet-Spengler reaction, including modern catalytic variations. This guide aims to equip the reader with the necessary knowledge to not only replicate these syntheses but also to understand the underlying chemical logic, enabling informed decisions in experimental design and optimization.

Introduction: The Significance of the β-Carboline Scaffold

The β-carboline framework is a privileged heterocyclic motif found in a wide array of natural products and pharmacologically active compounds.[1] These molecules exhibit a broad spectrum of biological activities, including antiviral, antitumor, and antimicrobial properties.[2] The specific derivative, this compound, incorporates a lactam function within the tetrahydro-β-carboline core, a feature that modulates its physicochemical properties and biological target interactions. Its synthesis is therefore of significant interest for the development of novel therapeutic agents.

This guide will explore the primary synthetic strategies for the construction of this specific lactam, providing a detailed analysis of the reaction mechanisms and practical, step-by-step protocols.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic analysis of this compound reveals two logical disconnection points, leading to two convergent and well-established synthetic strategies.

Caption: Retrosynthetic analysis of the target molecule.

The first approach involves the formation of the C4-C4a bond via an intramolecular electrophilic aromatic substitution, characteristic of the Bischler-Napieralski reaction . This pathway commences with the acylation of 6-methoxytryptamine. The second major route relies on the Pictet-Spengler reaction , which forms the C1-C9a bond through the condensation of 6-methoxytryptamine with a suitable carbonyl compound, typically a keto-acid, followed by subsequent transformations to install the lactam functionality.

Pathway I: The Bischler-Napieralski Approach

The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines and related heterocyclic systems, including β-carbolines.[3] The reaction proceeds through the intramolecular cyclization of a β-arylethylamide using a dehydrating agent.[4] For the synthesis of our target lactam, a two-step sequence is envisioned:

-

Acylation: Reaction of 6-methoxytryptamine with chloroacetyl chloride to yield N-(2-(6-methoxy-1H-indol-3-yl)ethyl)-2-chloroacetamide.

-

Intramolecular Cyclization: Subsequent intramolecular cyclization of the chloroacetamide derivative to form the desired lactam.

Mechanistic Insights

The cyclization step is the cornerstone of this pathway. Under the influence of a Lewis acid or dehydrating agent (e.g., POCl₃, P₂O₅), the amide carbonyl is activated, facilitating an intramolecular electrophilic attack of the indole ring at the C4 position onto the activated carbonyl carbon.[5] This is followed by dehydration to form a dihydro-β-carboline intermediate, which in the case of an N-chloroacetyl precursor, can undergo subsequent intramolecular N-alkylation to form the lactam ring.

Caption: Proposed mechanism for the Bischler-Napieralski route.

Experimental Protocol

Step 1: Synthesis of N-(2-(6-methoxy-1H-indol-3-yl)ethyl)-2-chloroacetamide

-

Dissolve 6-methoxytryptamine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add a base, such as triethylamine (1.1 equivalents), to the solution.

-

Slowly add a solution of chloroacetyl chloride (1.1 equivalents) in the same solvent to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Intramolecular Cyclization to this compound

-

To a solution of N-(2-(6-methoxy-1H-indol-3-yl)ethyl)-2-chloroacetamide (1 equivalent) in a dry, high-boiling solvent such as toluene or xylene, add a dehydrating agent like phosphorus oxychloride (POCl₃) (2-3 equivalents).

-

Reflux the reaction mixture for several hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

-

Basify the aqueous solution with a suitable base (e.g., ammonium hydroxide or sodium carbonate) to a pH of 8-9.

-

Extract the product with an organic solvent (e.g., ethyl acetate or chloroform).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting solid by recrystallization or column chromatography.

| Parameter | Step 1: Acylation | Step 2: Cyclization |

| Key Reagents | 6-Methoxytryptamine, Chloroacetyl chloride, Triethylamine | N-chloroacetyl-6-methoxytryptamine, POCl₃ |

| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Toluene or Xylene |

| Temperature | 0 °C to Room Temperature | Reflux |

| Typical Yield | 80-95% | 60-80% |

Pathway II: The Pictet-Spengler Approach

The Pictet-Spengler reaction is a classic and highly efficient method for the synthesis of tetrahydro-β-carbolines.[6] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[2] To obtain the target lactam, a strategic choice of the carbonyl component is crucial.

A plausible route involves the reaction of 6-methoxytryptamine with glyoxylic acid to form 6-methoxy-1,2,3,4-tetrahydro-β-carboline-1-carboxylic acid. This intermediate can then potentially be converted to the desired lactam.

Mechanistic Considerations

The reaction begins with the formation of a Schiff base between the primary amine of 6-methoxytryptamine and the aldehyde of glyoxylic acid. Under acidic conditions, the iminium ion is formed, which is a potent electrophile. The electron-rich indole nucleus then attacks the iminium carbon in an intramolecular electrophilic aromatic substitution to form the tetrahydro-β-carboline ring. The subsequent conversion of the 1-carboxylic acid to the lactam is a more challenging step and may require specific oxidative or rearrangement conditions that are not well-documented in a one-pot fashion.

Caption: Mechanism of the Pictet-Spengler reaction.

Experimental Protocol

Step 1: Synthesis of 6-Methoxy-1,2,3,4-tetrahydro-β-carboline-1-carboxylic acid [6]

-

Dissolve 6-methoxytryptamine hydrochloride (1 equivalent) in water with gentle warming.

-

Cool the solution to room temperature and add a solution of glyoxylic acid monohydrate (1.1 equivalents) in water.

-

Slowly add a solution of potassium hydroxide to adjust the pH to approximately 3.5-4.0, which should induce precipitation of the product.

-

Stir the mixture at ambient temperature for 1 hour.

-

Collect the solid by filtration and wash thoroughly with water.

Step 2: Conversion to this compound

Note: A direct, high-yielding one-step conversion from the carboxylic acid to the lactam is not well-established in the literature. This would likely require an oxidative decarboxylation or a multi-step sequence involving protection, activation, and cyclization. Further research and methods development are needed for this transformation.

Modern Synthetic Innovations: Catalytic Carbonylative Cyclization

Recent advances in organometallic catalysis have provided more direct and efficient routes to β-carbolinone structures. A notable example is the cobalt-catalyzed carbonylative synthesis of (NH)-tetrahydro-β-carbolinones from tryptamine derivatives.[7] This method utilizes a cobalt(II) salt as a catalyst and a carbon monoxide source to achieve a direct C-H activation and carbonylation-cyclization cascade.

Conceptual Framework

This approach circumvents the need for pre-functionalized starting materials by directly incorporating the carbonyl group into the β-carboline skeleton. The reaction likely proceeds through a directed C-H activation of the indole ring, followed by migratory insertion of carbon monoxide and subsequent reductive elimination to form the lactam.

Caption: Cobalt-catalyzed carbonylative synthesis.

While a detailed, step-by-step protocol for the specific synthesis of this compound using this method requires adaptation from the general procedure, the reported methodology offers a promising and atom-economical alternative to the classical synthetic routes.[7]

Conclusion and Future Perspectives

The synthesis of this compound can be effectively achieved through established synthetic methodologies, primarily the Bischler-Napieralski and Pictet-Spengler reactions. The Bischler-Napieralski approach offers a more direct route to the target lactam, while the Pictet-Spengler reaction provides a reliable method for constructing the core tetrahydro-β-carboline framework, albeit requiring further steps for lactam formation.

The emergence of modern catalytic methods, such as the cobalt-catalyzed carbonylative cyclization, presents exciting opportunities for more efficient and sustainable syntheses of this important class of compounds. Future research will likely focus on the optimization of these catalytic systems and their application to a broader range of substituted β-carbolinones, further expanding the chemical space for drug discovery.

References

-

Recent Advances in the Synthesis of β-Carboline Alkaloids. Molecules. 2021 Feb; 26(4): 947.

-

One pot synthesis of 1-substituted tetrahydro-β-carbolines by Bischler–Napieralski cyclization. Journal of Chemical Sciences. 2013; 125(4): 799-805.

-

Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3,3-Hexafluoro-2-propanol. RSC Advances. 2014; 4(65): 34537-34545.

-

1,2,3,4-TETRAHYDRO-β-CARBOLINE. Organic Syntheses. 1971; 51: 139.

-

A facile and efficient method for the synthesis of tetrahydro-β-carbolines via the Pictet-Spengler reaction in water/citric acid. Eurasian Chemical Communications. 2021; 3(1): 1-8.

-

Cobalt-catalyzed carbonylative synthesis of free (NH)-tetrahydro-β-carbolinones from tryptamine derivatives. Organic Chemistry Frontiers. 2021; 8(19): 5356-5361.

-

A Synthesis of - 6-Methoxy-2-methyl-l,2,3,4-tetrahydro-~-carboline. Australian Journal of Chemistry. 1974; 27(5): 1103-1107.

-

Bischler-Napieralski Reaction. J&K Scientific LLC.

-

Bischler-Napieralski Reaction. Organic Chemistry Portal.

-

Synthesis of β-carboline derivatives. Molbank. 2013; 2013(4): M799.

-

Pictet–Spengler reaction of 6‐methoxytryptamine (7) with ketoester 8. ResearchGate.

-

A concise approach for the synthesis of 6-methoxy-2-tetralone. MOJ Biorg Org Chem. 2018; 2(1):32‒34.

-

Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry.

-

Bischler–Napieralski reaction. Wikipedia.

-

Bischler-Napieralski Reaction. YouTube.

-

Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, Dibenzazepines and Acridines. Molecules. 2019; 24(12): 2293.

-

The Pictet-Spengler Reaction Updates Its Habits. Molecules. 2016; 21(6): 764.

-

The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-active tetrahydro-β-carboline derivatives. Arkivoc. 2005; 2005(12): 98-153.

-

The Pictet-Spengler Reaction Updates Its Habits. ResearchGate.

-

The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules. 2018; 23(7): 1663.

Sources

- 1. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Bischler-Napieralski Reaction [organic-chemistry.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Cobalt-catalyzed carbonylative synthesis of free (NH)-tetrahydro-β-carbolinones from tryptamine derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

"6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one" biological activity

An In-depth Technical Guide Topic: Biological Activity of 6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive analysis of the known and potential biological activities of 6-Methoxy-2,3,4,9-tetrahydro-1H-β-carbolin-1-one. Direct pharmacological data for this specific lactam derivative of the β-carboline family is limited, with existing evidence pointing towards potential antidepressant activity in animal models and its identification as a metabolite of diazepam.[1] To construct a more complete and predictive biological profile, this guide synthesizes data from its closest structural analog, 6-Methoxy-1,2,3,4-tetrahydro-β-carboline (6-MeO-THBC), a compound with well-documented activity as a selective monoamine oxidase-A (MAO-A) inhibitor and modulator of the serotonergic system.[2][3][4] By examining the established pharmacology of related β-carbolines, we provide a mechanistic framework and actionable experimental protocols to guide future research and drug development efforts focused on this compound class.

Introduction to the β-Carboline Scaffold

The β-carbolines are a large family of indole alkaloids characterized by a tricyclic pyrido[3,4-b]indole core structure. These compounds are found endogenously in plants and animals and exhibit a wide range of pharmacological effects.[5] The specific compound of interest, 6-Methoxy-2,3,4,9-tetrahydro-1H-β-carbolin-1-one, is distinguished by a methoxy group at the 6-position and a ketone (lactam) function at the 1-position of the tetrahydro-β-carboline skeleton. This lactam functionality differentiates it from many well-studied β-carboline alkaloids like harmaline and its immediate structural analog, 6-MeO-THBC, which possess an amine in the corresponding ring system.

To understand the potential pharmacology of 6-Methoxy-2,3,4,9-tetrahydro-1H-β-carbolin-1-one, it is essential to compare its structure with its closely related and more extensively studied analogs.

Caption: Structural relationships between the target compound and its key analogs.

Biological Activity Profile

Direct Evidence for 6-Methoxy-2,3,4,9-tetrahydro-1H-β-carbolin-1-one

Direct research on the title compound is sparse but provides crucial starting points for investigation:

-

Antidepressant Activity: The compound has been reported to exhibit antidepressant activity in animal studies, a significant finding that aligns with the known effects of other serotonergic modulators and MAO inhibitors.[1]

-

Metabolite Identification: It was identified as a metabolite of diazepam in rat urine, suggesting it may be formed endogenously following the administration of certain benzodiazepines.[1]

Inferred Activity from 6-Methoxy-1,2,3,4-tetrahydro-β-carboline (6-MeO-THBC)

The most robust predictive data comes from 6-MeO-THBC, the non-lactam analog. Its well-characterized effects strongly suggest a similar, though likely modulated, profile for our target compound.

6-MeO-THBC is a potent and specific inhibitor of MAO-A, the primary enzyme responsible for the degradation of serotonin. This activity is central to its pharmacological effects.

A study using whole mouse brain homogenates demonstrated its selectivity for MAO-A over MAO-B.[2] At doses of 50 mg/kg or less, 6-MeO-THBC acts as a specific MAO-A inhibitor in vivo.[2]

Table 1: MAO-A and MAO-B Inhibition by 6-MeO-THBC

| Parameter | MAO-A | MAO-B | Source |

|---|---|---|---|

| Substrate Used | [3H]serotonin | [14C]beta-phenylethylamine | [2] |

| In Vitro IC50 | 1.6 µM | Not specified (weak) | [2] |

| In Vivo Inhibition (100 mg/kg, 1h) | 58% | 16% | [2] |

| In Vivo Inhibition (50 mg/kg, 1h) | 43% | No inhibition | [2] |

| In Vivo Inhibition (25 mg/kg, 1h) | 23% | No inhibition |[2] |

Consistent with its MAO-A inhibition, 6-MeO-THBC elevates brain serotonin (5-HT) levels.[3][4] Its pharmacological effects, including changes in body temperature and antagonism of amphetamine toxicity, are primarily attributed to this increase in tissue 5-HT concentration and/or inhibition of 5-HT reuptake, rather than a strong direct effect on serotonin receptors.[4]

Intriguingly, 6-MeO-THBC has been identified as a naturally occurring compound in the retina of rabbits, pigs, and humans, where it is found in quantities similar to melatonin.[5][6] This suggests a potential role as an endogenous neuromodulator, possibly regulating retinal function or circadian rhythms.

Mechanistic Considerations and Signaling

The primary mechanism of action for analogs like 6-MeO-THBC is the inhibition of MAO-A. This action directly increases the resident time and concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.

Caption: Mechanism of MAO-A inhibition leading to increased synaptic serotonin.

While direct receptor binding data for the target compound is unavailable, related β-carbolines show affinity for various serotonin receptors, suggesting that the core scaffold can interact with these targets. For instance, 6-methoxyharmalan binds to 5-HT2A, 5-HT2C, 5-HT6, and 5-HT7 receptors, although it did not show agonist or antagonist activity at 5-HT2A at the concentrations tested.[7] This highlights the necessity of a full receptor binding panel to characterize 6-Methoxy-2,3,4,9-tetrahydro-1H-β-carbolin-1-one.

Experimental Protocols for Biological Characterization

To directly assess the biological activity of 6-Methoxy-2,3,4,9-tetrahydro-1H-β-carbolin-1-one, the following experimental approaches are recommended.

Protocol: In Vitro MAO-A/B Inhibition Assay

This protocol is designed to determine the IC50 of the test compound for both MAO isozymes, establishing its potency and selectivity. It is based on the methodology used for its analog, 6-MeO-THBC.[2]

Causality and Rationale:

-

Choice of Substrates: [3H]Serotonin is used for its high specificity as a substrate for MAO-A, while [14C]beta-phenylethylamine is a specific substrate for MAO-B. This dual-substrate approach is critical for determining isozyme selectivity.

-

System: Whole brain homogenate provides a physiologically relevant source of both MAO-A and MAO-B enzymes.

-

Validation: The assay is validated by running a known non-selective inhibitor (e.g., pargyline) and a known selective inhibitor (e.g., clorgyline for MAO-A) as positive controls.

Step-by-Step Methodology:

-

Tissue Preparation: Homogenize whole mouse brains in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Assay Setup: In microcentrifuge tubes, combine the brain homogenate, buffer, and varying concentrations of the test compound (6-Methoxy-2,3,4,9-tetrahydro-1H-β-carbolin-1-one).

-

Pre-incubation: Pre-incubate the mixture for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the radiolabeled substrate ([3H]serotonin for MAO-A or [14C]beta-phenylethylamine for MAO-B) to start the reaction.

-

Incubation: Incubate for a defined period (e.g., 20-30 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding a strong acid (e.g., HCl).

-

Metabolite Extraction: Add a water-immiscible organic solvent (e.g., ethyl acetate/toluene mixture) to selectively extract the radiolabeled metabolites.

-

Quantification: Centrifuge to separate the phases and transfer an aliquot of the organic layer to a scintillation vial. Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Caption: Experimental workflow for determining MAO-A inhibitory activity.

Future Directions and Research Perspectives

The profile of 6-Methoxy-2,3,4,9-tetrahydro-1H-β-carbolin-1-one remains largely unexplored. Based on the available data and the known activity of its analogs, a clear path for future research emerges:

-

Confirm MAO-A Inhibition: The first critical step is to perform the in vitro MAO-A/B inhibition assay detailed above to confirm if the 1-oxo substitution preserves or modifies the potent and selective MAO-A inhibition seen in its analog.

-

Comprehensive Receptor Screening: A broad radioligand binding screen (e.g., a Cerep or Eurofins panel) is necessary to identify any direct interactions with a wide range of CNS receptors, particularly serotonin, dopamine, and benzodiazepine receptors.

-

In Vivo Behavioral Models: Given the preliminary report of antidepressant activity, validation in established animal models is crucial. Key models include the Forced Swim Test (FST) and Tail Suspension Test (TST) for antidepressant-like effects, and the Elevated Plus Maze (EPM) for anxiolytic properties.

-

Pharmacokinetic Profiling: Determine the compound's ADME (Absorption, Distribution, Metabolism, Excretion) properties to understand its brain penetrance, stability, and metabolic fate, expanding on its known formation from diazepam.

-

Structural Biology: Elucidating how the 1-oxo group affects binding to MAO-A through co-crystallization or molecular modeling studies could provide insights for designing next-generation inhibitors with improved properties.

By systematically addressing these areas, the scientific community can fully characterize the therapeutic potential of this intriguing β-carboline derivative.

References

-

6-Methoxyharmalan - Wikipedia. [Link]

-

6-Methoxyharman - Wikipedia. [Link]

-

6-Methoxy-1,2,3,4-tetrahydro-beta-carboline: a specific monoamine oxidase-A inhibitor in CF-1 mouse brain - PubMed. [Link]

-

6-Methoxy-tetrahydro-beta-carboline in the retinae of rabbits and pigs - PubMed. [Link]

-

6-MeO-THH - Wikipedia. [Link]

-

The Mode of Action of 6-Methoxy-1,2,3,4-Tetrahydro-β-Carboline on Brain Serotonin. [Link]

-

6-Methoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydro-9H-β-carbolin-2-ium acetate - NIH. [Link]

-

Harmaline - Wikipedia. [Link]

-

Major pharmacological effects of 6-methoxytetrahydro-beta-carboline, a drug elevating the tissue 5-hydroxytryptamine level - PubMed. [Link]

-

A Synthesis of - 6-Methoxy-2-methyl-l,2,3,4-tetrahydro-~-carboline - SciSpace. [Link]

-

6-Methoxy-tetrahydro-beta-carboline and melatonin in the human retina - PubMed. [Link]

-

The Influence of Some 1-Substituted 6-Methoxy-1,2,3,4-tetrahydro-β-carbolines on the Metabolism and Activity of 5-Hydroxytryptamine | Journal of Medicinal Chemistry. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. 6-Methoxy-1,2,3,4-tetrahydro-beta-carboline: a specific monoamine oxidase-A inhibitor in CF-1 mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Major pharmacological effects of 6-methoxytetrahydro-beta-carboline, a drug elevating the tissue 5-hydroxytryptamine level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 6-Methoxy-tetrahydro-beta-carboline in the retinae of rabbits and pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 6-Methoxy-tetrahydro-beta-carboline and melatonin in the human retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 6-Methoxyharmalan - Wikipedia [en.wikipedia.org]

"6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one" CAS number 17952-87-3 properties

An In-depth Technical Guide to 6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one (CAS Number: 17952-87-3)

Introduction

This compound is a member of the beta-carboline family of alkaloids, a class of compounds that has garnered significant interest from the scientific community due to their diverse pharmacological activities. This guide provides a comprehensive overview of the available technical information on this specific molecule, intended for researchers, scientists, and professionals in drug development. While data on this particular derivative is somewhat limited, this guide synthesizes the existing knowledge and provides context through related compounds to support further research and application.

Chemical Identity

| Property | Value |

| IUPAC Name | 6-methoxy-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one |

| CAS Number | 17952-87-3 |

| Molecular Formula | C₁₂H₁₂N₂O₂ |

| Molecular Weight | 216.24 g/mol [1][2] |

| Appearance | Light brown powder |

| Canonical SMILES | COC1=CC2=C(C=C1)NC3=C2CCNC3=O |

Synthesis and Characterization

For the synthesis of the target molecule, a plausible approach would involve the reaction of 5-methoxytryptamine with a suitable three-carbon synthon that can form the lactam ring.

General Synthetic Approach (Hypothetical)

A potential synthetic route is outlined below. This is a generalized workflow and would require optimization for specific yields and purity.

Caption: Postulated mechanism of action via cAMP signaling pathway stimulation.

Context from Related Beta-Carbolines

While specific studies on the "-1-one" derivative are limited, research on the closely related compound, 6-methoxy-1,2,3,4-tetrahydro-beta-carboline, provides valuable insights into the potential activities of this class of molecules.

-

Monoamine Oxidase (MAO) Inhibition: 6-Methoxy-1,2,3,4-tetrahydro-beta-carboline has been shown to be a specific inhibitor of MAO-A. MAO-A is a key enzyme in the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine. Inhibition of MAO-A leads to increased levels of these neurotransmitters in the brain, a mechanism associated with antidepressant effects.

-

Serotonergic System Modulation: Studies on related beta-carbolines suggest interactions with serotonin receptors, which could contribute to their psychoactive and therapeutic effects.

It is plausible that this compound shares some of these properties, which, combined with its ability to stimulate cAMP, makes it a compelling candidate for further investigation in the field of neuropharmacology.

Safety and Handling

Specific safety and handling data for CAS number 17952-87-3 is not extensively documented. As with any research chemical, it should be handled with care in a laboratory setting by trained personnel.

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry place, away from incompatible materials. Keep the container tightly closed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion and Future Directions

This compound is a beta-carboline derivative with demonstrated potential for modulating the cAMP signaling pathway, suggesting its promise as a lead compound for the development of novel therapeutics, particularly in the area of addiction. However, a significant gap in the publicly available literature exists regarding its detailed synthesis, comprehensive spectroscopic characterization, and in-depth pharmacological profiling.

Future research should focus on:

-

Developing and publishing a robust and scalable synthesis protocol.

-

Complete spectroscopic characterization (NMR, IR, MS, and elemental analysis) to establish a definitive reference standard.

-

In-depth investigation of its mechanism of action, including receptor binding profiles and downstream signaling effects.

-

Preclinical studies to evaluate its efficacy and safety in relevant animal models of addiction and other neurological disorders.

The information presented in this guide, though constrained by the limited available data, provides a solid foundation for researchers to build upon in their exploration of this promising molecule.

References

-

Mohamed, S. M. (2022). The Evaluation of the Potential of Tetrahydro-β-carboline Derivatives for the Treatment of Addiction Using In-vivo Model with Zebrafish and Using Liquid Chromatography-tandem Mass Spectrometry for the Neurotransmitter Analysis (Doctoral dissertation, Universiti Sains Malaysia). Retrieved from [Link]

Sources

6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one: A Technical Guide to its Potential as a Selective MAO-A Inhibitor

Abstract

This technical guide provides a comprehensive overview of 6-methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one, a synthetic beta-carboline, with a focus on its potential as a selective inhibitor of Monoamine Oxidase-A (MAO-A). This document is intended for researchers, scientists, and drug development professionals in the fields of neuropharmacology and medicinal chemistry. We will delve into the synthesis, proposed mechanism of action, methodologies for in vitro and in vivo evaluation, and the underlying structure-activity relationships that govern its interaction with MAO-A. While direct experimental data for this specific compound is emerging, we will draw upon established principles and data from structurally analogous compounds to build a robust scientific case for its investigation.

Introduction: The Significance of MAO-A Inhibition and the Promise of Beta-Carbolines

Monoamine oxidase A (MAO-A) is a critical enzyme in the central nervous system, primarily responsible for the degradation of key monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[1][2] The regulation of these neurotransmitters is fundamental to mood, cognition, and overall neurological function. Consequently, the inhibition of MAO-A has been a cornerstone in the therapeutic strategy for depressive and anxiety disorders.[2]

The β-carboline scaffold, a tricyclic indole alkaloid structure, is prevalent in nature and has been the subject of extensive research due to its diverse pharmacological activities.[2][3] A significant body of evidence has established that many β-carboline derivatives are potent and selective inhibitors of MAO-A.[4][5] This has led to their investigation as potential therapeutic agents for neurological and psychiatric conditions.[5] this compound represents a promising, yet underexplored, member of this class. Its structural features suggest a high potential for selective MAO-A inhibition, warranting a detailed examination of its properties.

Synthetic Approach: The Pictet-Spengler Reaction

The synthesis of the tetrahydro-β-carboline core is most effectively achieved through the Pictet-Spengler reaction.[6][7][8] This well-established reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[7]

Proposed Synthesis of this compound

A plausible synthetic route to the title compound would involve a multi-step process commencing with a Pictet-Spengler reaction.

Step 1: Pictet-Spengler Reaction. The initial step would involve the reaction of 5-methoxytryptamine with glyoxylic acid under acidic conditions to form the corresponding tetrahydro-β-carboline-1-carboxylic acid.

Step 2: Oxidation. The resulting tetrahydro-β-carboline can be oxidized to the corresponding β-carboline.

Step 3: Esterification and Lactam Formation. Subsequent esterification and intramolecular cyclization would lead to the formation of the desired this compound.

Experimental Protocol: Pictet-Spengler Synthesis of a Tetrahydro-β-carboline Precursor

This protocol provides a general framework for the synthesis of a tetrahydro-β-carboline, which can be adapted for the synthesis of the precursor to the title compound.

-

Reactant Preparation: Dissolve 5-methoxytryptamine (1 equivalent) in a suitable solvent such as a mixture of toluene and acetonitrile.

-

Addition of Aldehyde/Keto Acid: Add glyoxylic acid (1.1 equivalents) to the solution.

-

Acid Catalysis: Introduce an acid catalyst, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Caption: Proposed synthetic workflow for the target compound.

Mechanism of MAO-A Inhibition

The inhibitory activity of β-carbolines on MAO-A is believed to be competitive and reversible.[4] The planar, tricyclic structure of the β-carboline nucleus allows it to fit into the active site of the MAO-A enzyme, which is characterized by a hydrophobic cavity.

The proposed mechanism involves the interaction of the β-carboline with the flavin adenine dinucleotide (FAD) cofactor, which is essential for the catalytic activity of MAO. The β-carboline molecule is thought to bind to the active site in a manner that prevents the substrate (e.g., serotonin) from accessing the FAD cofactor, thereby inhibiting the oxidative deamination process.

Computational docking studies on various β-carbolines have provided insights into the key interactions within the MAO-A active site.[9][10] These studies suggest that hydrophobic interactions with aromatic residues such as tyrosine and phenylalanine, as well as hydrogen bonding with specific amino acid residues and water molecules, are crucial for binding affinity and inhibitory potency.[9] The methoxy group at the 6-position of the title compound is predicted to enhance binding affinity through favorable interactions within the active site.

Caption: Proposed mechanism of MAO-A inhibition.

In Vitro Evaluation: The Kynuramine Assay

A standard and reliable method for determining the MAO-A inhibitory activity of a compound is the kynuramine assay.[11][12] This fluorometric assay utilizes kynuramine, a non-fluorescent substrate that is oxidized by MAO to produce the highly fluorescent product, 4-hydroxyquinoline.[11] The rate of fluorescence increase is directly proportional to the MAO-A activity.

Experimental Protocol: In Vitro MAO-A Inhibition Assay (Kynuramine Method)

-

Reagent Preparation:

-

Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.

-

Enzyme Solution: Recombinant human MAO-A enzyme diluted in assay buffer to a pre-determined optimal concentration.

-

Substrate Solution: Kynuramine dihydrochloride dissolved in assay buffer.

-

Inhibitor Stock Solution: this compound dissolved in DMSO to a high concentration (e.g., 10 mM).

-

Reference Inhibitor: Clorgyline (a selective MAO-A inhibitor) prepared similarly to the test compound.

-

-

Assay Procedure (96-well plate format):

-

Add assay buffer to all wells.

-

Add the test compound or reference inhibitor at various concentrations to the respective wells. Include a vehicle control (DMSO) and a no-inhibitor control.

-

Add the MAO-A enzyme solution to all wells except for the blank.

-

Pre-incubate the plate at 37°C for a short period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding the kynuramine substrate solution to all wells.

-

-

Data Acquisition:

-

Immediately measure the fluorescence intensity (Excitation: ~310-320 nm, Emission: ~380-400 nm) at time zero and then kinetically over a defined period (e.g., 30-60 minutes) at 37°C using a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence versus time plot) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Quantitative Data and Structure-Activity Relationship (SAR)

While specific IC50 data for this compound is not yet widely published, we can infer its potential activity from a closely related analogue, 6-methoxy-1,2,3,4-tetrahydro-beta-carboline (6-MeO-THβC). A study by Buckholtz and Boggan (1980) reported an in vitro IC50 value of 1.6 µM for 6-MeO-THβC against MAO-A in mouse brain homogenates.[13]

| Compound | Target | IC50 (µM) | Source |

| 6-Methoxy-1,2,3,4-tetrahydro-beta-carboline | MAO-A | 1.6 | [13] |

| Harmine | MAO-A | 0.005 | [4] |

| Clorgyline (Reference) | MAO-A | ~0.002 | [11] |

The key structural difference between 6-MeO-THβC and the title compound is the presence of a carbonyl group at the C-1 position. The influence of this modification on MAO-A inhibitory activity requires direct experimental validation. However, based on general SAR principles for β-carbolines, the following can be considered:

-

The Methoxy Group at C-6: The presence of a methoxy group at the 6- or 7-position of the β-carboline ring is generally associated with increased MAO-A inhibitory potency.[4] This is likely due to favorable electronic and steric interactions within the enzyme's active site.

-

The C-1 Position: Substitution at the C-1 position can significantly impact activity. While a methyl group at C-1 is often found in potent MAO-A inhibitors like harmine, the effect of a carbonyl group is less characterized.[9] It may alter the electronic properties and conformation of the molecule, potentially affecting its binding affinity.

In Vivo Evaluation: Preclinical Models of Antidepressant Activity

To assess the potential therapeutic efficacy of this compound as an antidepressant, in vivo behavioral models in rodents are essential. The forced swim test and the tail suspension test are widely used screening paradigms to detect antidepressant-like activity.[1]

Experimental Protocol: Forced Swim Test (FST) in Mice

-

Animal Acclimation: Acclimate male Swiss mice to the experimental room for at least one week before the test.

-

Drug Administration: Administer this compound (at various doses), a vehicle control, or a reference antidepressant (e.g., imipramine) via intraperitoneal (i.p.) or oral (p.o.) route.

-

Pre-test Session (Day 1): Place each mouse individually in a glass cylinder filled with water (25 ± 1 °C) for a 15-minute period.

-

Test Session (Day 2): 24 hours after the pre-test, place the mice back into the cylinder for a 6-minute test session. Record the duration of immobility during the last 4 minutes of the test.

-

Data Analysis: A significant reduction in the duration of immobility in the drug-treated groups compared to the vehicle control group is indicative of an antidepressant-like effect.

The in vivo study on 6-MeO-THβC demonstrated a dose-dependent inhibition of MAO-A in the mouse brain, with a maximal inhibition of 58% at 100 mg/kg (i.p.) after 1 hour.[13] Importantly, at doses up to 50 mg/kg, the inhibition was specific for MAO-A, with no significant effect on MAO-B.[13]

Conclusion and Future Directions

This compound is a compelling candidate for investigation as a selective MAO-A inhibitor. Its β-carboline scaffold, coupled with a methoxy substitution pattern known to confer high affinity for MAO-A, provides a strong rationale for its potential therapeutic application in mood and anxiety disorders.

Future research should focus on:

-

Definitive Synthesis and Characterization: The development and publication of a robust and scalable synthetic route for this compound.

-

In Vitro Pharmacological Profiling: The determination of its IC50 value for both MAO-A and MAO-B to confirm its potency and selectivity.

-

In Vivo Behavioral Studies: Comprehensive evaluation in preclinical models of depression and anxiety to establish its therapeutic potential.

-

Pharmacokinetic and Toxicological Assessment: Investigation of its absorption, distribution, metabolism, excretion (ADME), and safety profile.

The exploration of this and other novel β-carboline derivatives holds significant promise for the development of the next generation of safer and more effective treatments for a range of neurological disorders.

References

- Cao, R., et al. (2014). Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3,3-Hexafluoroisopropanol. Synlett, 25(10), 1435-1438.

-

Wikipedia contributors. (2023, December 27). Pictet–Spengler reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 13, 2026, from [Link]

- László, L., & Fábián, L. (2020). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 25(23), 5727.

- Massa, A., et al. (2016).

- Gribble, G. W. (2021). METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES. LJMU Research Online.

- Buckholtz, N. S., & Boggan, W. O. (1980). 6-Methoxy-1,2,3,4-tetrahydro-beta-carboline: a specific monoamine oxidase-A inhibitor in CF-1 mouse brain. Neuroscience Letters, 20(1), 73-78.

- Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. In Methods in Molecular Biology (Vol. 2733, pp. 339-351). Humana, New York, NY.

- Šterk, D., et al. (2022). Computational Insights into β-Carboline Inhibition of Monoamine Oxidase A. International Journal of Molecular Sciences, 23(20), 12229.

- Kim, H., Sablin, S. O., & Ramsay, R. R. (1997). Inhibition of monoamine oxidase A by beta-carboline derivatives. Archives of biochemistry and biophysics, 337(1), 137-142.

- Castagnoli, K., et al. (2017). Selective inhibition of MAO-A activity results in an antidepressant-like action of 2-benzoyl 4-iodoselenophene in mice. Pharmacology Biochemistry and Behavior, 154, 28-35.

- Lyles, G. A. (1980). A simple method for screening monoamine oxidase (MAO) inhibitory drugs for type preference. Life sciences, 26(10), 747-753.

- Yurttaş, L., et al. (2017). New Human Monoamine Oxidase A Inhibitors with Potential Anti-Depressant Activity: Design, Synthesis, Biological Screening and Evaluation of Pharmacological Activity. Current drug targets, 18(11), 1296-1308.

- Ho, B. T., et al. (1968). Structure-activity relationships of beta-carbolines as monoamine oxidase inhibitors. Biochemical pharmacology, 17(2), 169-176.

- Herraiz, T., & Chaparro, C. (2005). Monoamine oxidase inhibition by plant-derived β-carbolines; implications for the psychopharmacology of tobacco and ayahuasca. Pharmacological research, 52(4), 315-323.

- Khan, I., et al. (2020). In Silico Studies and In Vivo MAOA Inhibitory Activity of Coumarins Isolated from Angelica archangelica Extract: An Approach toward Antidepressant Activity. ACS omega, 5(25), 15267-15276.

- Šterk, D., et al. (2022). Computational Insights into β-Carboline Inhibition of Monoamine Oxidase A. Molecules, 27(19), 6649.

-

Charles River Laboratories. (n.d.). MAO Inhibition in Drug Discovery and Development. Retrieved January 13, 2026, from [Link]

- Benny, F., et al. (2023). Review of β-carboline and its derivatives as selective MAO-A inhibitors. Archiv der Pharmazie, 356(5), e2300091.

- Bortolato, M., et al. (2013). The aggression and behavioral abnormalities associated with monoamine oxidase A deficiency are rescued by acute inhibition of serotonin reuptake. The Journal of neuroscience, 33(3), 1142-1151.

- Pletscher, A., & Besendorf, H. (1966). Structure-action relationship of beta-carbolines as monoamine oxidase inhibitors. Biochemical pharmacology, 15(10), 1625-1627.

-

Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved January 13, 2026, from [Link]

- Vemu, B. R., et al. (2020). Recent developments in the Synthesis and Biological Activities of THβ-carboline and Its Analogs: Review. International Journal of Pharmaceutical Sciences and Research, 11(1), 1-15.

- Chaurasiya, N. D., et al. (2010). Inhibition of Human Monoamine Oxidase A and B by beta-Carboline Alkaloids: Structure Activity Relationship Analysis.

- Kuznetsov, A. G., et al. (2023). Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles. Molecules, 28(17), 6245.

- Fernandes, C., et al. (2018).

- Li, Y., et al. (2024). Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles. Molecules, 29(21), 5123.

- Meyer, J. H., et al. (2009). Brain monoamine oxidase A activity predicts trait aggression. The Journal of neuroscience, 29(11), 3571-3576.

Sources

- 1. Selective inhibition of MAO-A activity results in an antidepressant-like action of 2-benzoyl 4-iodoselenophene in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Review of β-carboline and its derivatives as selective MAO-A inhibitors - Amrita Vishwa Vidyapeetham [amrita.edu]

- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 4. Inhibition of monoamine oxidase A by beta-carboline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Monoamine Oxidase Inhibition by Plant-Derived β-Carbolines; Implications for the Psychopharmacology of Tobacco and Ayahuasca - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 8. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Computational Insights into β-Carboline Inhibition of Monoamine Oxidase A - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 6-Methoxy-1,2,3,4-tetrahydro-beta-carboline: a specific monoamine oxidase-A inhibitor in CF-1 mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

"6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one" potential therapeutic uses

An In-Depth Technical Guide to the Therapeutic Potential of 6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one

A Comprehensive Exploration for Researchers and Drug Development Professionals

Introduction: Unveiling a Promising Scaffold

This compound is a member of the β-carboline alkaloid family, a class of compounds that has garnered significant interest in the scientific community for its diverse pharmacological activities.[1][2] Structurally related to harmaline and tetrahydroharmine, this particular molecule holds promise for a range of therapeutic applications, primarily centered on neurological and psychiatric disorders.[1] The β-carboline scaffold itself is considered a "privileged structure" in medicinal chemistry, capable of interacting with multiple biological targets.[3] This guide will provide a detailed technical overview of the known and potential therapeutic uses of this compound, its putative mechanisms of action, and a roadmap for its preclinical evaluation.

Chemical Identity:

| Attribute | Value |

| IUPAC Name | 6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one |

| CAS Number | 17952-87-3[1][4][] |

| Molecular Formula | C12H12N2O2[1][4] |

| Molecular Weight | 216.24 g/mol [1][4] |

Part 1: Core Directive - A Multifaceted Therapeutic Candidate

The therapeutic potential of this compound stems from the well-documented bioactivities of the broader β-carboline family. These compounds are known to exert influence over key neurological pathways, suggesting a multitarget approach to treating complex diseases. This guide will explore three primary avenues of potential therapeutic utility: neurodegenerative disorders, psychiatric conditions, and anti-inflammatory applications.

Part 2: Scientific Integrity & Logic - Postulated Mechanisms of Action

The therapeutic effects of β-carbolines are largely attributed to their ability to modulate monoaminergic systems and exhibit neuroprotective properties.

Monoamine Oxidase-A (MAO-A) Inhibition: A Key to Antidepressant and Neuroprotective Effects

A significant body of evidence points to β-carbolines as potent inhibitors of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as serotonin, dopamine, and norepinephrine. Specifically, the related compound 6-methoxy-1,2,3,4-tetrahydro-beta-carboline has been identified as a specific inhibitor of MAO-A.[6] Inhibition of MAO-A increases the synaptic availability of these neurotransmitters, a well-established mechanism for antidepressant therapies.[1]

In the context of neurodegenerative diseases like Parkinson's, MAO-B is a key enzyme in the dopamine degradation pathway in the brain.[7] While the direct effect of this compound on MAO-B is yet to be fully elucidated, the potential for dual MAO-A/B inhibition or selective MAO-A inhibition presents a compelling therapeutic strategy.

Hypothesized Signaling Pathway: MAO-A Inhibition

Caption: Postulated mechanism of MAO-A inhibition.

Neuroprotection: A Multifactorial Approach

The neuroprotective potential of β-carbolines extends beyond MAO inhibition and is thought to involve a combination of antioxidant and anti-inflammatory effects.[8][9] Oxidative stress and chronic inflammation are key pathological features of neurodegenerative diseases like Alzheimer's and Parkinson's.[7][8]

-

Antioxidant Activity: By scavenging reactive oxygen species (ROS), β-carbolines may mitigate neuronal damage and apoptosis.[8]

-

Anti-inflammatory Effects: These compounds may also suppress the production of pro-inflammatory cytokines in the brain, further protecting neurons from inflammatory-mediated damage.[8]

The β-carboline scaffold is being actively investigated for the development of multi-target drugs for Alzheimer's disease, with the potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), and antagonize the N-methyl-D-aspartate (NMDA) receptor.[3][10]

Experimental Workflow: Assessing Neuroprotective Efficacy

Caption: A preclinical workflow for evaluating neuroprotective effects.

Serotonin Receptor Modulation

Several β-carbolines have been shown to interact with serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes.[11][12] While some, like 6-methoxyharmalan, exhibit modest affinity for these receptors, their functional activity as agonists or antagonists is not always pronounced.[11] The modulation of these receptors can have profound effects on mood, cognition, and perception. Further investigation is required to delineate the specific interactions of this compound with the serotonergic system.

Part 3: Potential Therapeutic Applications & Preclinical Validation

Major Depressive Disorder (MDD)

Scientific Rationale: The potential MAO-A inhibitory activity of this compound, coupled with its known antidepressant effects in animal models, makes it a strong candidate for the treatment of MDD.[1]

Experimental Protocol: Forced Swim Test in Rodents

-

Acclimation: Acclimate male C57BL/6 mice to the testing room for at least 1 hour.

-

Drug Administration: Administer this compound (1, 5, 10 mg/kg, i.p.) or vehicle (saline) 30 minutes prior to the test. A positive control, such as imipramine (20 mg/kg, i.p.), should be included.

-

Forced Swim Test: Place each mouse in a glass cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

-

Scoring: Record the duration of immobility during the last 4 minutes of a 6-minute test session. Immobility is defined as the absence of all movement except for that required to keep the head above water.

-

Data Analysis: Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare the treatment groups to the vehicle control.

Anticipated Quantitative Data:

| Treatment Group | Dose (mg/kg) | Immobility Time (seconds, Mean ± SEM) | % Reduction in Immobility vs. Vehicle |

| Vehicle | - | 150 ± 10 | 0% |

| Imipramine | 20 | 75 ± 8 | 50% |

| Compound | 1 | 130 ± 12 | 13% |

| Compound | 5 | 90 ± 9 | 40% |

| Compound | 10 | 70 ± 7 | 53% |

Parkinson's Disease (PD)

Scientific Rationale: The neuroprotective properties of β-carbolines, including potential MAO inhibition and antioxidant effects, suggest a therapeutic role in slowing the progression of PD and managing its symptoms.[7][8]

Experimental Protocol: MPTP-induced Mouse Model of Parkinson's Disease

-

Animal Model: Induce parkinsonism in male C57BL/6 mice by administering 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) (20 mg/kg, i.p.) once daily for 4 days.

-

Treatment Regimen: Begin daily treatment with this compound (10 mg/kg, p.o.) or vehicle 1 day prior to the first MPTP injection and continue for 14 days.

-

Behavioral Assessment: On day 15, assess motor function using the rotarod test. Record the latency to fall from a rotating rod with accelerating speed.

-

Neurochemical Analysis: On day 16, sacrifice the animals and dissect the striatum. Measure dopamine and its metabolites (DOPAC, HVA) using HPLC with electrochemical detection.

-

Immunohistochemistry: Perfuse a separate cohort of animals and prepare brain sections. Perform immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra to quantify dopaminergic neuron survival.

Anticipated Quantitative Data:

| Treatment Group | Rotarod Latency (s, Mean ± SEM) | Striatal Dopamine (ng/mg tissue, Mean ± SEM) | TH+ Neurons in Substantia Nigra (% of Control) |

| Control + Vehicle | 180 ± 15 | 15 ± 1.2 | 100% |

| MPTP + Vehicle | 60 ± 8 | 5 ± 0.5 | 40% |

| MPTP + Compound | 120 ± 10 | 10 ± 0.8 | 75% |

Alzheimer's Disease (AD)

Scientific Rationale: The β-carboline scaffold is a promising starting point for developing multi-target ligands for AD, potentially inhibiting cholinesterases and modulating NMDA receptors.[3][10]

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay

-

Enzyme and Substrate Preparation: Prepare solutions of human recombinant acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), along with their respective substrates (acetylthiocholine and butyrylthiocholine) and Ellman's reagent (DTNB).

-

Inhibition Assay: In a 96-well plate, incubate the enzymes with varying concentrations of this compound for 15 minutes at 37°C.

-

Reaction Initiation: Initiate the reaction by adding the substrate and DTNB.

-

Measurement: Measure the absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

-

IC50 Determination: Calculate the concentration of the compound that inhibits 50% of the enzyme activity (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Anticipated Quantitative Data:

| Enzyme | IC50 (µM) |

| Acetylcholinesterase (AChE) | 15.2 |

| Butyrylcholinesterase (BChE) | 25.8 |

This compound represents a promising lead compound with the potential for therapeutic development in a range of neurological and psychiatric disorders. Its putative mechanisms of action, centered on MAO-A inhibition and neuroprotection, align with current therapeutic strategies for depression, Parkinson's disease, and Alzheimer's disease. The preclinical data, while still in its early stages for this specific molecule, is strongly supported by the extensive research on the broader β-carboline class.

Future research should focus on a comprehensive in vitro and in vivo characterization of this compound. This includes detailed pharmacokinetic and toxicological profiling, as well as head-to-head studies with current standard-of-care treatments in relevant animal models. The synthesis of analogues may also yield compounds with improved potency, selectivity, and drug-like properties. The multifaceted nature of this compound's potential pharmacology makes it a compelling candidate for further investigation in the quest for novel and effective treatments for complex brain disorders.

References

-

6-Methoxyharmalan - Wikipedia. (n.d.). Retrieved from [Link]

-

6-Methoxyharman - Wikipedia. (n.d.). Retrieved from [Link]

-

Herges, K., et al. (2010). Bivalent beta-carbolines as potential multitarget anti-Alzheimer agents. PubMed. Retrieved from [Link]

-

Benchekroun, M., et al. (2021). β-Carboline as a Privileged Scaffold for Multitarget Strategies in Alzheimer's Disease Therapy. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Piechowska, P., et al. (2019). Bioactive β-Carbolines in Food: A Review. MDPI. Retrieved from [Link]

-

Singh, S., et al. (2022). Neuroprotective Effect of Natural Indole and β-carboline Alkaloids against Parkinson's Disease: An Overview. Environmental Dynamics and Global Climate Change. Retrieved from [Link]

-

Piechowska, P., et al. (2019). Bioactive β-Carbolines in Food: A Review. PubMed. Retrieved from [Link]

-

10-methoxy-harmalan, an anti-serotonin chemical? (2021). BioEnergetic Toxin-Free Living. Retrieved from [Link]

-

6-Methoxyharmalan | C13H14N2O | CID 417052. (n.d.). PubChem. Retrieved from [Link]

-

6-MeO-THH - Wikipedia. (n.d.). Retrieved from [Link]

-

Buckholtz, N. S., & Boggan, W. O. (1980). 6-Methoxy-1,2,3,4-tetrahydro-beta-carboline: a specific monoamine oxidase-A inhibitor in CF-1 mouse brain. PubMed. Retrieved from [Link]

-

A Synthesis of - 6-Methoxy-2-methyl-l,2,3,4-tetrahydro-~-carboline. (n.d.). SciSpace. Retrieved from [Link]

-

5-Methoxyharmalan - Wikipedia. (n.d.). Retrieved from [Link]

-

6-Methoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydro-9H-β-carbolin-2-ium acetate. (n.d.). NIH. Retrieved from [Link]

-

Synthesis of β-carboline derivatives. (n.d.). Sciforum. Retrieved from [Link]

-

Discovery of Novel Tetrahydro-β-carboline Containing Aminopeptidase N Inhibitors as Cancer Chemosensitizers. (n.d.). PMC - NIH. Retrieved from [Link]

-

Leino, M., et al. (1984). 6-Methoxy-tetrahydro-beta-carboline and melatonin in the human retina. PubMed. Retrieved from [Link]

-

Pharmacological Importance of Optically Active Tetrahydro-β-carbolines and Synthetic Approaches to Create the C1 Stereocenter. (n.d.). NIH. Retrieved from [Link]

-

Kari, I. (1981). 6-methoxy-1,2,3,4-tetrahydro-beta-carboline in Pineal Gland of Chicken and Cock. PubMed. Retrieved from [Link]

-

Synthesis and Fungicidal Activity of β-Carboline Alkaloids and Their Derivatives. (n.d.). MDPI. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. Pharmacological Importance of Optically Active Tetrahydro-β-carbolines and Synthetic Approaches to Create the C1 Stereocenter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scbt.com [scbt.com]

- 6. 6-Methoxy-1,2,3,4-tetrahydro-beta-carboline: a specific monoamine oxidase-A inhibitor in CF-1 mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuroprotective Effect of Natural Indole and β-carboline Alkaloids against Parkinsons Disease: An Overview - Shome - Current Medicinal Chemistry [edgccjournal.org]

- 8. mdpi.com [mdpi.com]

- 9. Bioactive β-Carbolines in Food: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bivalent beta-carbolines as potential multitarget anti-Alzheimer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 6-Methoxyharmalan - Wikipedia [en.wikipedia.org]

- 12. 6-Methoxyharman - Wikipedia [en.wikipedia.org]

"6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one" and serotonin levels

An In-Depth Technical Guide to 6-Methoxy-2,3,4,9-tetrahydro-1H-β-carbolin-1-one: A Putative Serotonergic Modulator

Abstract

This technical guide provides a comprehensive examination of 6-Methoxy-2,3,4,9-tetrahydro-1H-β-carbolin-1-one, a member of the β-carboline class of indole alkaloids. Structurally derived from tryptophan, β-carbolines are known to interact significantly with the central nervous system, primarily through modulation of the serotonergic system. While direct research on this specific molecule is nascent, this document synthesizes information from closely related analogs to postulate its primary mechanisms of action, focusing on the inhibition of monoamine oxidase A (MAO-A) and potential direct interactions with serotonin receptors. We present detailed, field-proven methodologies for the in vitro and in vivo characterization of its serotonergic activity, including enzyme inhibition assays, cell-based receptor functional assays, and neurochemical analysis in preclinical models. This guide is intended for researchers, scientists, and drug development professionals seeking to investigate the therapeutic potential of novel β-carboline compounds.

Introduction to β-Carbolines and the Serotonergic System

The β-Carboline Alkaloids: A Structurally Significant Class

β-Carbolines are a diverse group of indole alkaloids characterized by a tricyclic pyrido[3,4-b]indole core. These compounds are biosynthetically derived from the amino acid L-tryptophan and are structurally related to crucial neurochemicals, including the neurotransmitter serotonin.[1] They are found in various plants, and some have been identified as endogenous constituents in animal tissues, including the brain and pineal gland.[2][3][4] The pharmacological versatility of the β-carboline scaffold has made it a foundation for developing novel therapeutic agents.

The Central Role of Serotonin (5-HT) in Neuroregulation

Serotonin (5-hydroxytryptamine, 5-HT) is a critical monoamine neurotransmitter that plays a pivotal role in regulating a wide array of physiological and psychological processes, including mood, sleep, appetite, cognition, and reward-seeking behaviors.[5] Dysregulation of the serotonergic system is implicated in the pathophysiology of numerous neuropsychiatric conditions, such as major depressive disorder, anxiety disorders, and schizophrenia.[5] Consequently, molecules that modulate serotonin levels or receptor activity are of significant interest in drug discovery.

6-Methoxy-2,3,4,9-tetrahydro-1H-β-carbolin-1-one: An Overview

6-Methoxy-2,3,4,9-tetrahydro-1H-β-carbolin-1-one (CAS No: 17952-87-3; Molecular Formula: C₁₂H₁₂N₂O₂) is a specific derivative within the tetrahydro-β-carboline family.[6][7][8] Its structure, featuring a methoxy group at the 6-position and a ketone at the 1-position, suggests a distinct pharmacological profile. Based on the extensive evidence from structurally similar compounds, it is hypothesized that this molecule primarily elevates serotonin levels by inhibiting its metabolic degradation.

Postulated Mechanism of Serotonergic Modulation

The serotonergic activity of 6-Methoxy-2,3,4,9-tetrahydro-1H-β-carbolin-1-one is likely multifactorial, stemming from its classification as a β-carboline. The principal mechanisms are postulated to be enzyme inhibition and direct receptor modulation.

Primary Hypothesis: Inhibition of Monoamine Oxidase A (MAO-A)

The most established mechanism by which β-carbolines increase serotonin levels is through the inhibition of monoamine oxidase A (MAO-A).[1] MAO-A is the primary enzyme responsible for the metabolic breakdown of serotonin in the presynaptic terminal. A closely related analog, 6-methoxy-1,2,3,4-tetrahydro-β-carboline (6-MeO-THβC), has been demonstrated to be a specific and reversible inhibitor of MAO-A, leading to a direct elevation of brain serotonin concentrations.[9][10][11][12] Inhibition of MAO-A prevents the conversion of serotonin to 5-hydroxyindoleacetic acid (5-HIAA), thereby increasing the amount of serotonin available for vesicular packaging and subsequent release into the synaptic cleft.

Secondary Hypothesis: Direct Serotonin Receptor Interaction

Beyond MAO inhibition, many β-carbolines exhibit affinity for various serotonin receptors. Studies on related compounds have shown binding to 5-HT₂A and 5-HT₂C receptors.[13][14] For instance, 6-methoxyharman binds to the 5-HT₂C receptor.[15] Such interactions can modulate downstream signaling cascades independently of ambient serotonin levels. Depending on whether the compound acts as an agonist or antagonist, this can lead to a range of effects, from psychedelic phenomena (5-HT₂A agonism) to regulation of mood and appetite (5-HT₂C modulation).[16][17]

Diagram: Proposed Pathway of Serotonergic Action

Caption: Postulated mechanism of 6-Methoxy-β-carbolin-1-one on serotonin pathways.

Methodologies for Preclinical Evaluation

To validate the hypothesized serotonergic activity, a tiered experimental approach is necessary, beginning with in vitro characterization and progressing to in vivo studies.

In Vitro Characterization

This assay directly quantifies the compound's ability to inhibit the MAO-A enzyme. The choice of a fluorometric assay provides high sensitivity and throughput.

-

Principle: This protocol utilizes a non-fluorescent substrate that is converted by MAO-A into a highly fluorescent product. The reduction in fluorescence in the presence of the test compound, relative to a control, indicates enzyme inhibition.

-

Step-by-Step Protocol:

-

Reagent Preparation: Prepare a phosphate buffer (100 mM, pH 7.4). Reconstitute recombinant human MAO-A enzyme in the buffer to a working concentration (e.g., 10 µg/mL). Prepare a stock solution of the substrate (e.g., Amplex Red) and a horseradish peroxidase (HRP) coupling enzyme.

-

Compound Dilution: Prepare a serial dilution of 6-Methoxy-2,3,4,9-tetrahydro-1H-β-carbolin-1-one (e.g., from 1 nM to 100 µM) in the assay buffer. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., clorgyline).

-

Assay Plate Setup: In a 96-well black microplate, add 50 µL of each compound dilution or control.

-

Enzyme Addition: Add 25 µL of the MAO-A enzyme solution to each well. Incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 25 µL of the substrate/HRP mixture to each well to start the reaction.

-

Signal Detection: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity (e.g., Ex/Em = 535/590 nm) kinetically over 30-60 minutes at 37°C.

-

Data Analysis: Calculate the rate of reaction (slope of fluorescence over time) for each concentration. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

This cell-based assay determines if the compound acts as an agonist or antagonist at specific Gq-coupled serotonin receptors like 5-HT₂A or 5-HT₂C.[18][19]

-

Principle: Activation of Gq-coupled receptors triggers the release of intracellular calcium (Ca²⁺). A calcium-sensitive fluorescent dye loaded into the cells will exhibit increased fluorescence upon receptor activation, which can be measured in real-time.[20][21]

-

Step-by-Step Protocol:

-

Cell Culture: Culture cells stably expressing the human 5-HT₂A or 5-HT₂C receptor (e.g., HEK293 or CHO-K1 cell lines) in appropriate media until they reach ~80-90% confluency.[20]

-

Cell Plating: Seed the cells into a 96-well black, clear-bottom microplate and grow overnight to form a monolayer.

-

Dye Loading: Aspirate the culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM). Incubate for 60 minutes at 37°C in the dark.

-

Compound Preparation: Prepare serial dilutions of the test compound and a known agonist (e.g., serotonin) and antagonist (e.g., ketanserin).

-

Agonist Mode Testing: Place the plate in a fluorescence imaging plate reader (FLIPR) or equivalent instrument. Add the test compound dilutions and measure the fluorescence change over time to detect agonist activity.

-

Antagonist Mode Testing: To test for antagonism, pre-incubate the cells with the test compound for 15-30 minutes, then add a known concentration of serotonin (at its EC₈₀) and measure the fluorescence response. A reduced response compared to the serotonin-only control indicates antagonism.

-

Data Analysis: For agonist activity, plot the peak fluorescence response against log[concentration] to determine EC₅₀ and Eₘₐₓ values. For antagonist activity, plot the inhibition of the serotonin response to determine the IC₅₀ value.

-

In Vivo Pharmacodynamic Assessment

This protocol provides a robust method for measuring endogenous serotonin and its metabolite, 5-HIAA, in brain tissue following compound administration.[22] High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is the gold standard for this application due to its superior sensitivity and selectivity for monoamines.[23][24]

-

Principle: Brain tissue is homogenized and deproteinized. The supernatant, containing neurotransmitters, is injected into an HPLC system. The compounds are separated on a reverse-phase column and detected by an electrochemical detector, which measures the current produced when the analytes are oxidized at an electrode surface.

-

Step-by-Step Protocol:

-

Animal Dosing: Administer 6-Methoxy-2,3,4,9-tetrahydro-1H-β-carbolin-1-one via the desired route (e.g., intraperitoneal injection) to a cohort of rodents (e.g., male C57BL/6 mice). Include a vehicle-treated control group.

-

Tissue Collection: At a predetermined time point (e.g., 60 minutes post-dose), euthanize the animals via an appropriate method (e.g., cervical dislocation followed by decapitation).

-

Brain Dissection: Rapidly dissect the brain on an ice-cold surface. Isolate specific regions of interest (e.g., prefrontal cortex, hippocampus, striatum) as these are key areas for serotonin function. Immediately flash-freeze the tissue in liquid nitrogen and store at -80°C until analysis.

-

Sample Preparation:

-

Weigh the frozen tissue sample.

-

Homogenize the tissue in 10 volumes of a cold homogenization buffer (e.g., 0.1 M perchloric acid containing an internal standard like N-methylserotonin).

-

Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter.

-

-

HPLC-ECD Analysis:

-

Inject a fixed volume (e.g., 20 µL) of the filtered supernatant into the HPLC system.

-

Use a C18 reverse-phase column maintained at a constant temperature (e.g., 30°C).

-

The mobile phase should consist of a buffered aqueous solution (e.g., sodium acetate, citric acid) with an organic modifier (e.g., methanol) and an ion-pairing agent (e.g., octanesulfonic acid), adjusted to a specific pH (e.g., 3.5).

-

Set the electrochemical detector potential to a level optimal for oxidizing serotonin and 5-HIAA (e.g., +0.65 V) versus an Ag/AgCl reference electrode.

-

-

Data Analysis: Quantify the concentrations of serotonin and 5-HIAA by comparing the peak areas from the samples to those of a standard curve. Normalize the results to the weight of the tissue (e.g., ng/mg tissue).

-

Diagram: Experimental Workflow for In Vivo Assessmentdot

Sources